Thiocholine chloride

Electrochemical Detection Amperometric Biosensors Neurotoxicology

Thiocholine chloride is the hydrochloride salt of thiocholine, the primary hydrolysis product generated when acetylthiocholine (ATC) substrates are cleaved by cholinesterase enzymes. This compound contains a free thiol (-SH) group that confers unique electrochemical and chromogenic detection properties not shared by its oxygen-containing analog, choline.

Molecular Formula C5H14ClNS
Molecular Weight 155.69 g/mol
CAS No. 37880-96-9
Cat. No. B3052012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiocholine chloride
CAS37880-96-9
Molecular FormulaC5H14ClNS
Molecular Weight155.69 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCS.[Cl-]
InChIInChI=1S/C5H13NS.ClH/c1-6(2,3)4-5-7;/h4-5H2,1-3H3;1H
InChIKeyJKUAUCQIEHEDSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiocholine Chloride (CAS 37880-96-9) for AChE Assays and Biosensor Development: Sourcing Guide for Research Procurement


Thiocholine chloride is the hydrochloride salt of thiocholine, the primary hydrolysis product generated when acetylthiocholine (ATC) substrates are cleaved by cholinesterase enzymes [1]. This compound contains a free thiol (-SH) group that confers unique electrochemical and chromogenic detection properties not shared by its oxygen-containing analog, choline [2]. As the direct product of the enzymatic reaction in Ellman's assay and amperometric biosensors, thiocholine chloride is essential for calibrating detection systems, studying enzyme kinetics, and validating sensor response without the confounding variable of enzymatic conversion [3].

Why Generic Substitution of Thiocholine Chloride with Acetylthiocholine or Other Salts Compromises Assay Accuracy and Electrochemical Performance


Thiocholine chloride cannot be replaced by its precursor acetylthiocholine chloride (ATC-Cl) or alternative salts without fundamentally altering assay design and performance. ATC-Cl requires enzymatic hydrolysis by AChE to generate the detectable thiocholine species, introducing a kinetic variable that thiocholine chloride eliminates for calibration and sensor validation [1]. Furthermore, the counterion critically impacts electrochemical behavior: the widely used iodide salt (ATC-I) introduces electroactive iodide anions that oxidize at similar potentials to thiocholine, causing false-positive signals or requiring elevated overpotentials that reduce sensor sensitivity [2]. The chloride salt avoids this interference entirely, enabling lower detection potentials and cleaner amperometric baselines [3].

Quantitative Differentiation Evidence for Thiocholine Chloride vs. Acetylthiocholine Iodide, Acetylcholine, and Choline


Oxidation Potential Advantage: Thiocholine vs. Acetylcholine

Thiocholine exhibits direct electrochemical oxidation at lower potential than acetylcholine, enabling simplified biosensor architectures. Unlike acetylcholine, which requires a coupled choline oxidase reaction for electrochemical detection, thiocholine is directly electroactive [1]. This eliminates the need for a secondary enzyme, reducing sensor complexity and potential points of failure [1].

Electrochemical Detection Amperometric Biosensors Neurotoxicology

Chloride vs. Iodide Counterion: Electrochemical Interference Elimination

When using acetylthiocholine as a pseudosubstrate in amperometric AChE biosensors, the chloride salt (ATC-Cl) demonstrates clear superiority over the iodide salt (ATC-I). Iodide anions are electroactive and oxidize within the same potential window as thiocholine, generating false analytical signals and reducing sensitivity [1]. The chloride salt avoids this interference entirely [1].

Amperometric Biosensors Electrochemical Interference Pesticide Detection

Solubility Advantage in Histochemical Staining: Chloride Salt Prevents Unwanted Precipitation

In histochemical localization of acetylcholinesterase using the Karnovsky-Roots ferricyanide method, the chloride salt of the substrate (or its hydrolysis product thiocholine chloride) is essential to suppress unwanted precipitate formation. Cuprous thiocholine chloride is soluble, whereas the corresponding cuprous thiocholine iodide forms an insoluble precipitate (Koelle's precipitate) that interferes with the primary histochemical reaction product [1].

Histochemistry Enzyme Localization Tissue Staining

Enzyme Affinity Range Across Immobilization Platforms

The apparent Michaelis-Menten constant (Kmapp) for acetylthiocholine chloride with immobilized AChE varies significantly depending on the immobilization matrix, a critical parameter for biosensor optimization. This range informs sensor design by indicating the substrate concentration needed for half-maximal enzyme velocity under specific immobilization conditions [1][2].

Biosensor Development Enzyme Kinetics Pesticide Detection

Thiocholine Detection Sensitivity and Limits in Electrochemical Sensors

Thiocholine detection performance has been characterized across multiple electrochemical sensor platforms. These data provide quantitative benchmarks for sensor validation using purified thiocholine chloride as a calibration standard, independent of enzymatic hydrolysis kinetics [1][2].

Biosensor Performance Electrochemical Detection Analytical Validation

Optimal Research and Industrial Application Scenarios for Thiocholine Chloride (CAS 37880-96-9)


Calibration of Amperometric AChE Biosensors

Thiocholine chloride serves as the ideal calibration standard for validating amperometric biosensors designed to detect organophosphate and carbamate pesticides. Because it is the direct electroactive product of ATC hydrolysis, using the purified chloride salt eliminates the kinetic variability introduced by enzyme activity [1]. This enables precise determination of sensor sensitivity and linear range independent of AChE source or immobilization efficiency [1].

Histochemical Localization of Acetylcholinesterase in Tissue Sections

In histochemistry protocols based on the Karnovsky-Roots method, the chloride counterion of thiocholine is essential for artifact-free staining. The soluble cuprous thiocholine chloride prevents the formation of Koelle's precipitate that occurs when iodide salts are used, enabling fine ultrastructural localization of AChE activity in neural and neuromuscular tissues [2].

Development of Interference-Free Electrochemical Sensors

For research groups developing novel electrochemical sensors that rely on thiol oxidation, thiocholine chloride provides a clean electrochemical signal without the iodide interference that plagues the more common iodide salt [3]. This is particularly critical when using carbon nanotube or gold electrodes where lower oxidation potentials (e.g., 360-370 mV) can be employed to maximize sensitivity while minimizing background currents [3].

Enzyme Kinetics Studies and Substrate Specificity Profiling

Thiocholine chloride is a valuable tool for studying the product inhibition kinetics of cholinesterases. By providing the hydrolysis product directly, researchers can dissect the contribution of product accumulation to the overall reaction rate, a parameter that cannot be isolated when using acetylthiocholine substrates that generate thiocholine in situ [4].

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